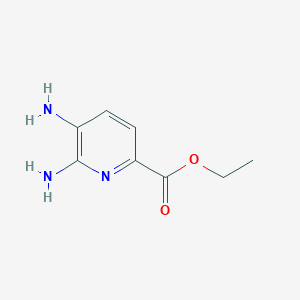
Ethyl 5,6-diaminopyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of picolinic acid and contains both amino and ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5,6-diaminopicolinate typically involves the esterification of 5,6-diaminopicolinic acid. One common method is the reaction of 5,6-diaminopicolinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of ethyl 5,6-diaminopicolinate may involve more efficient and scalable methods, such as continuous flow processes or the use of alternative catalysts to improve yield and reduce reaction time. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,6-diaminopicolinate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Nitro derivatives of ethyl 5,6-diaminopicolinate.
Reduction: Ethyl 5,6-diaminopicolinate alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5,6-diaminopicolinate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 5,6-diaminopicolinate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Ethyl 5,6-diaminopicolinate can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds also contain a diazine ring and exhibit similar chemical reactivity.
Pyrimidine derivatives: Known for their wide range of biological activities, pyrimidine derivatives share structural similarities with ethyl 5,6-diaminopicolinate.
Pyrazine derivatives: These compounds are used in various pharmaceutical and industrial applications and have comparable chemical properties.
Uniqueness: Ethyl 5,6-diaminopicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its dual amino groups and ester functionality make it a valuable intermediate in synthetic chemistry and a promising candidate for further research in various fields.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 5,6-diaminopyridine-2-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)6-4-3-5(9)7(10)11-6/h3-4H,2,9H2,1H3,(H2,10,11) |
InChI Key |
MWVRPLBRWLNLDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


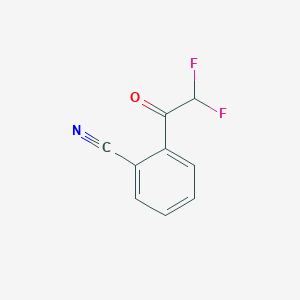

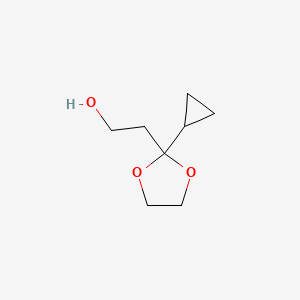
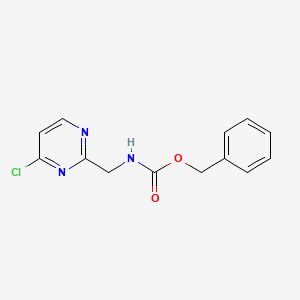


![tert-butyl N-[2-(4-bromo-3-methoxyphenyl)ethyl]carbamate](/img/structure/B13499683.png)
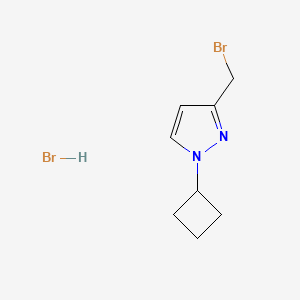
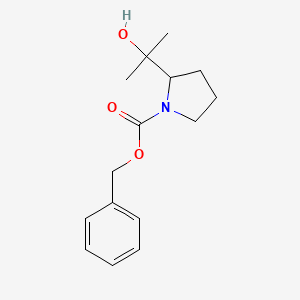
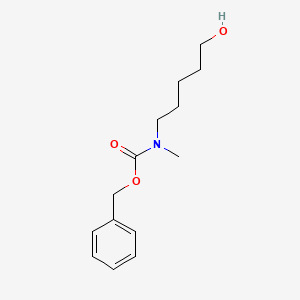


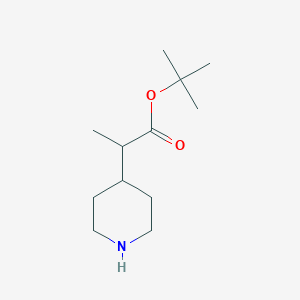
![1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13499743.png)
